molecular formula C28H26FN3O7S2 B3495643 N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide

Cat. No.: B3495643
M. Wt: 599.7 g/mol
InChI Key: RRUXAZLNDFWWGJ-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a fluorobenzenesulfonamido group, and a dimethoxyphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dimethoxybenzenesulfonamide, which is then reacted with 4-fluorobenzenesulfonyl chloride to form the intermediate compound. This intermediate is further reacted with N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O7S2/c1-38-23-12-17-26(27(18-23)39-2)31-40(34,35)24-15-10-21(11-16-24)30-28(33)19-32(22-6-4-3-5-7-22)41(36,37)25-13-8-20(29)9-14-25/h3-18,31H,19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXAZLNDFWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide
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N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide
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N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide
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N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide
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N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide
Reactant of Route 6
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N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(N-phenyl-4-fluorobenzenesulfonamido)acetamide

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